3,5-Bis(bromomethyl)toluene
Overview
Description
3,5-Bis(bromomethyl)toluene is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two bromomethyl groups attached to a toluene ring at the 3 and 5 positions. This compound is a precursor to various ligands and has been utilized in the synthesis of palladium complexes with potential applications in catalysis, such as ethylene polymerization and C–C coupling reactions .
Synthesis Analysis
The synthesis of ligands derived from 3,5-bis(bromomethyl)toluene involves nucleophilic substitution reactions where the bromomethyl groups react with nucleophiles like 1H-indazole or benzotriazole. For instance, the reaction with 1H-indazole in the presence of triethylamine yields 3,5-bis(indazol-2-ylmethyl)toluene, which can further react with palladium(II) sources to form catalytically active palladium complexes . Similarly, the reaction with benzotriazole leads to the formation of 3,5-bis(benzotriazol-1-ylmethyl)toluene, which upon reaction with palladium(II) chloride and 1,5-cyclooctadiene gives a palladium complex that catalyzes oxidative amination reactions .
Molecular Structure Analysis
The molecular structure of derivatives of 3,5-bis(bromomethyl)toluene has been determined by single-crystal X-ray diffraction. For example, the structure of 3,5-bis(indazol-2-ylmethyl)toluene was elucidated, revealing the spatial arrangement of the indazole rings relative to the toluene core . The crystal structures of related compounds, such as 4,5-bis(bromomethyl)-1,3-dithiole-2-thione, show similar molecular geometries and provide insights into the influence of different substituents on weak intermolecular interactions and crystal packing .
Chemical Reactions Analysis
The bromomethyl groups in 3,5-bis(bromomethyl)toluene are reactive sites that can undergo various chemical transformations. The formation of palladium complexes mentioned earlier is an example of such reactions, where the bromomethyl groups are replaced by more complex ligands . Additionally, the reactivity of similar compounds, like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, has been studied to understand their behavior in different crystalline environments and their potential to form propellane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(bromomethyl)toluene and its derivatives are influenced by their molecular structure. The crystal packing, conformation, and intermolecular interactions can affect properties such as solubility, melting point, and reactivity. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different conformations and packing motifs in various solvents, which could have implications for their physical properties . The study of these properties is essential for understanding the material's behavior in different chemical environments and for optimizing its use in synthesis and catalysis.
Scientific Research Applications
Sphingosine Kinase 2 Inhibitors
- Scientific Field : Biochemistry
- Application Summary : 3,5-Bis(bromomethyl)toluene is a reagent used in the synthesis of sphingosine kinase 2 inhibitors .
Bromomethylation of Mesitylene
- Scientific Field : Organic Chemistry
- Application Summary : 3,5-Bis(bromomethyl)toluene can be used in the bromomethylation of mesitylene .
- Methods of Application : The process involves the treatment of mesitylene with gaseous hydrogen bromide and paraformaldehyde in liquid SO2 .
Proteomics Research
Safety And Hazards
properties
IUPAC Name |
1,3-bis(bromomethyl)-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWRXXKHRUFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311477 | |
Record name | 3,5-Bis(bromomethyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(bromomethyl)toluene | |
CAS RN |
19294-04-3 | |
Record name | 19294-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Bis(bromomethyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(bromomethyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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